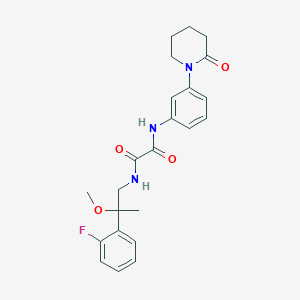

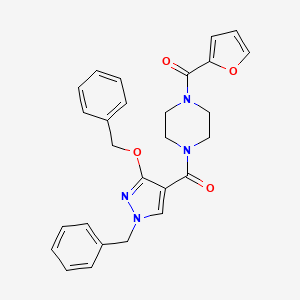

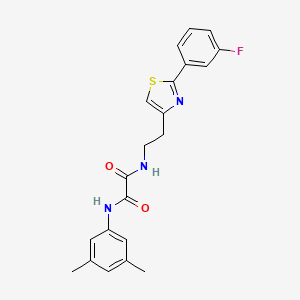

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule, likely to be a heterocyclic compound due to the presence of non-carbon atoms (nitrogen and oxygen) in the ring structure. It contains functional groups such as amide and ether, which could influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring, the amide groups, and the fluorophenyl and methoxypropyl groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide groups might be hydrolyzed under certain conditions, and the ether group could potentially be cleaved. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用

Discovery and Development of Inhibitors

A substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was identified as a potent and selective Met kinase inhibitor, demonstrating the potential for compounds with similar structures to be used in targeted cancer therapies (Schroeder et al., 2009).

Novel Synthetic Methods

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement has been developed, showcasing innovative methods for synthesizing complex molecules like N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide for various applications (Mamedov et al., 2016).

Radiosynthesis for PET Studies

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of using fluorinated derivatives for the study of cannabinoid receptors in the brain by positron emission tomography (PET), indicating the potential for N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in neuroimaging (Katoch-Rouse & Horti, 2003).

Enantioselective Synthesis

The oxidative enantioselective α-fluorination of aliphatic aldehydes enabled by N-heterocyclic carbene catalysis, where N-fluorobis(phenyl)sulfonimide serves as an oxidant and "F" source, demonstrates advanced synthetic techniques that could be applied to the production of fluorinated compounds like N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, enhancing their applicability in medicinal chemistry (Li, Wu, & Wang, 2014).

Application in Disease Models

The role of specific compounds in modulating feeding, arousal, stress, and drug abuse through Orexin-1 Receptor mechanisms suggests the therapeutic potential of structurally related compounds, including N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, in treating disorders with a compulsive component, such as binge eating or other eating disorders (Piccoli et al., 2012).

作用機序

Target of Action

The primary target of this compound, also known as Apixaban , is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing the generation of thrombin . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4/c1-23(31-2,18-10-3-4-11-19(18)24)15-25-21(29)22(30)26-16-8-7-9-17(14-16)27-13-6-5-12-20(27)28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPDZXSYIURVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2780000.png)

![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2780011.png)

![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)